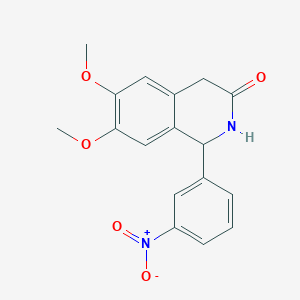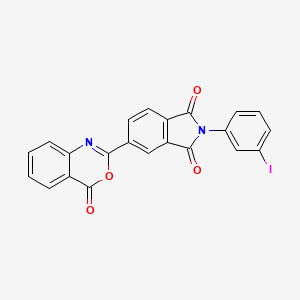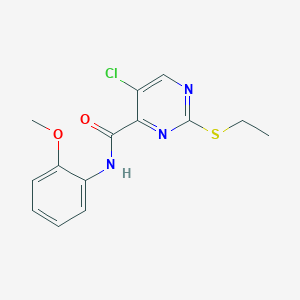
6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone, also known as DNQX, is a synthetic compound that is widely used in scientific research. DNQX is a competitive antagonist of the ionotropic glutamate receptors, which are involved in synaptic transmission and plasticity in the central nervous system.
Mecanismo De Acción
6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone is a competitive antagonist of the ionotropic glutamate receptors, which are ligand-gated ion channels that mediate fast synaptic transmission in the central nervous system. 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone binds to the receptor at the same site as glutamate, but does not activate the channel. By blocking the activity of the receptor, 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone reduces the excitatory synaptic transmission and plasticity mediated by glutamate.
Biochemical and Physiological Effects:
6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone has been shown to have various biochemical and physiological effects in different experimental systems. In the central nervous system, 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone reduces the excitatory synaptic transmission and plasticity mediated by glutamate, leading to a decrease in neuronal excitability and synaptic plasticity. 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone has also been shown to have anti-convulsant and neuroprotective effects in animal models of epilepsy and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone is a widely used tool in scientific research due to its high potency and selectivity for the ionotropic glutamate receptors. 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone is also relatively stable and easy to handle in laboratory experiments. However, 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone has some limitations, such as its non-specific effects on other ion channels and its potential toxicity at high concentrations.
Direcciones Futuras
There are many future directions for the use of 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone in scientific research. One direction is to investigate the role of ionotropic glutamate receptors in different physiological and pathological processes using 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone and other selective antagonists. Another direction is to develop new compounds that target specific subtypes of ionotropic glutamate receptors with higher potency and selectivity. Additionally, 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone can be used in combination with other compounds to study the interactions between different neurotransmitter systems and their effects on synaptic transmission and plasticity.
Métodos De Síntesis
6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone can be synthesized by a multi-step process starting from 2-nitrobenzaldehyde and 3,4-dimethoxyaniline. The first step is the condensation of 2-nitrobenzaldehyde and 3,4-dimethoxyaniline in the presence of a base to form 2-nitro-3,4-dimethoxybenzylideneaniline. The second step is the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst. The third step is the cyclization of the intermediate to form 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone.
Aplicaciones Científicas De Investigación
6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone is widely used in scientific research as a tool to study the role of ionotropic glutamate receptors in synaptic transmission and plasticity. 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone is used to block the activity of these receptors and investigate their function in various physiological and pathological processes, such as learning and memory, epilepsy, and neurodegenerative diseases. 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone is also used to study the effects of drugs and other compounds that modulate the activity of ionotropic glutamate receptors.
Propiedades
IUPAC Name |
6,7-dimethoxy-1-(3-nitrophenyl)-2,4-dihydro-1H-isoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-23-14-7-11-8-16(20)18-17(13(11)9-15(14)24-2)10-4-3-5-12(6-10)19(21)22/h3-7,9,17H,8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRLVNUHOQJPDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NC(=O)CC2=C1)C3=CC(=CC=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807877 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5230684.png)
![1-(9H-carbazol-9-yl)-3-[4-(methylsulfonyl)-1-piperazinyl]-2-propanol](/img/structure/B5230694.png)
![2,4-dichloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5230707.png)
![N-[2-(benzylthio)ethyl]-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5230710.png)
![1-{2-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl}-3-phenyl-1-propanone hydrochloride](/img/structure/B5230717.png)
![4-bromo-N-[3-(1-piperidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5230718.png)

![6-bromo-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5230734.png)
![N,N'-[(4,4'-dioxo-4H,4'H-6,6'-bi-3,1-benzoxazine-2,2'-diyl)di-4,1-phenylene]bis(2,2-dimethylpropanamide)](/img/structure/B5230736.png)

![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5230760.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methoxyphenyl)piperazine](/img/structure/B5230780.png)
![1-{2-oxo-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}quinolinium bromide](/img/structure/B5230786.png)